molecular formula C10H13NO B8771732 N-(2-methylbenzyl)acetamide

N-(2-methylbenzyl)acetamide

Cat. No.: B8771732
M. Wt: 163.22 g/mol
InChI Key: IEDUYFDGPFWNLZ-UHFFFAOYSA-N
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Description

It is synthesized via a multi-step route involving sulfonamide intermediates and cyclohexyl glycine derivatives. According to , this compound (designated as II-27) was obtained as a white solid with a yield of 52.1% and a melting point of 135–137°C . Its structure was confirmed using ¹H-NMR, ¹³C-NMR, EIMS, and elemental analysis. The 2-methylbenzyl substituent imparts moderate steric bulk and electron-donating properties, which influence its physical and chemical behavior.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-11-9(2)12/h3-6H,7H2,1-2H3,(H,11,12)

InChI Key

IEDUYFDGPFWNLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Analogous Sulfonamide Derivatives ()

N-(2-methylbenzyl)acetamide (II-27) belongs to a series of (1R,2S)-2-(2-(N-(4-chloro-2-trifluoromethylphenyl)sulfamoyl)-cyclohexylamino)acetamide derivatives. Key analogs and their properties are compared below:

Compound ID Substituent on Benzyl Group Yield (%) Melting Point (°C)
II-24 2-Trifluoromethoxyphenyl 75.3 147–148
II-25 2-Chlorobenzyl 50.8 130–131
II-26 2-Bromobenzyl 54.6 123–124
II-27 2-Methylbenzyl 52.1 135–137
II-28 2-Bromophenethyl 45.2 113–115

Key Observations :

  • Yield : The trifluoromethoxy-substituted derivative (II-24) exhibited the highest yield (75.3%), likely due to enhanced electronic stabilization during synthesis.
  • Melting Points : The methyl-substituted II-27 (135–137°C) shows a higher melting point than bromo- or chloro-substituted analogs (II-25, II-26), suggesting that the electron-donating methyl group enhances crystal lattice stability compared to halogens .

Trifluoroacetamide Derivative ()

2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide (2b) replaces the acetyl group’s methyl with a trifluoromethyl group. This substitution significantly alters its electronic properties:

  • The trifluoromethyl group is strongly electron-withdrawing, increasing the compound’s electrophilicity.
  • ¹³C-NMR data (CDCl₃) for this derivative reveals a carbonyl carbon resonance at δ 168.1 ppm, compared to δ ~170 ppm for non-fluorinated acetamides, indicating reduced electron density at the carbonyl due to fluorine’s inductive effect .

N-(3-methylbutyl)acetamide in Botrytized Wines ()

N-(3-methylbutyl)acetamide is a marker of noble rot infection in wines. Unlike this compound, its linear alkyl chain (3-methylbutyl) enhances volatility, contributing to its detection in wine aromas. The benzyl group in II-27 likely reduces volatility but increases lipophilicity, making it more suitable for pharmaceutical applications .

Halogenated and Hydroxylated Analogs ()

  • N-(3-chloro-4-hydroxyphenyl)acetamide () : The chloro and hydroxyl groups introduce hydrogen-bonding capacity, increasing solubility in polar solvents compared to II-26.
  • N-(2-hydroxyphenyl)acetamide () : The hydroxyl group enables chelation with metals, contrasting with II-27’s methyl group, which lacks such functionality .

Metabolic Stability ()

This compound’s metabolic fate can be inferred from studies on fluorenyl analogs. For example, N-(1-hydroxy-2-fluorenyl)acetamide undergoes rapid deacetylation in rat tissues, whereas II-27’s benzyl group may sterically hinder enzymatic hydrolysis, enhancing metabolic stability .

Data Tables

Table 1: Physical Properties of Key Acetamide Derivatives

Compound Substituent Melting Point (°C) Yield (%) Key Feature
This compound (II-27) 2-Methylbenzyl 135–137 52.1 Moderate lipophilicity
N-(2-chlorobenzyl)acetamide (II-25) 2-Chlorobenzyl 130–131 50.8 Electron-withdrawing Cl
2,2,2-Trifluoro-N-(2-methylbenzyl)acetamide CF₃ Not reported Not reported Enhanced electrophilicity
N-(3-methylbutyl)acetamide 3-Methylbutyl Not reported Not reported High volatility

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